REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=3)=[C:7](C(=O)CS(C)(=O)=O)[NH:8]2)=[CH:4][C:3]=1Cl.[BH4-].[Na+].C(O)(=O)C.C>C(O)C>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:6]1[C:5]2[C:9](=[CH:10][CH:2]=[CH:3][CH:4]=2)[NH:8][CH:7]=1 |f:1.2|
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Name
|
6-bromo-5-chloro-2[(methylsulfonyl)acetyl]-3-(2-pyridyl)indole
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C(=C(NC2=C1)C(CS(=O)(=O)C)=O)C1=NC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.175 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a solution is obtained (about 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
the mixture of another 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
add 100 ml of water to the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |